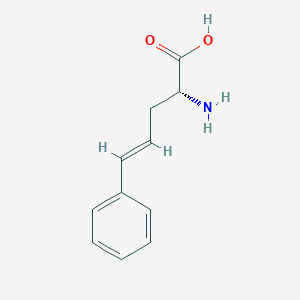

D-Styrylalanine

Description

BenchChem offers high-quality D-Styrylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Styrylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E,2R)-2-amino-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-LJJSCBMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Fluorescent Properties and Applications of D-Styrylalanine

Introduction: The Emergence of D-Styrylalanine as a Pro-Fluorescent Probe

In the dynamic landscape of molecular biology and drug discovery, the ability to visualize and quantify cellular processes with high precision is paramount. Fluorescent unnatural amino acids (fUAAs) have emerged as powerful tools, offering site-specific labeling of proteins with minimal perturbation.[1][2][3][4] This guide provides an in-depth technical overview of D-Styrylalanine, a promising fUAA, for researchers, scientists, and drug development professionals. While direct and complete photophysical data for D-Styrylalanine is not extensively published, this guide synthesizes available information on structurally similar compounds and outlines the necessary experimental workflows for its characterization and application.[5] D-Styrylalanine's styryl moiety suggests a strong potential for environmentally sensitive fluorescence, making it a valuable probe for studying protein conformation, dynamics, and interactions.[6][7][8]

Core Fluorescent Properties: A Data-Driven Perspective

Precise quantitative data on the fluorescent properties of D-Styrylalanine remains to be fully elucidated in peer-reviewed literature. However, based on studies of structurally analogous tyrosine-derived styryl amino acids, we can infer its likely photophysical characteristics.[5] It is crucial to experimentally validate these properties for D-Styrylalanine in the specific solvent and protein context of interest.

Anticipated Photophysical Parameters of Styrylalanine Analogs

The following table summarizes the photophysical properties of mono-styryl-L-tyrosine analogs in DMSO, which serve as the closest available proxy for D-Styrylalanine.[5]

| Compound (Mono-styryl-L-tyrosine analog) | Absorption λmax (nm) | Emission λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| 5a | 355 | 512 | 26,000 | 0.51 |

| 5b | 360 | 438 | 29,000 | 0.94 |

| 5c | 375 | 490 | 30,000 | 0.47 |

| 5e | 410 | 595 | 28,000 | 0.32 |

| 5f | 370 | 630 | 34,000 | 0.24 |

Data extracted from a study on tyrosine-derived stimuli-responsive fluorescent amino acids and should be considered as an estimation for D-Styrylalanine.[5]

Environmental Sensitivity (Solvatochromism)

Styryl dyes are known for their solvatochromic properties, where their absorption and emission spectra shift depending on the polarity of the solvent.[6][8] This characteristic is highly valuable for a fluorescent amino acid, as it can report on the local microenvironment within a protein. For instance, a blue shift in emission may indicate the probe is in a more hydrophobic environment (e.g., buried within a protein core), while a red shift could signify exposure to a more polar, aqueous environment.[6] The styryl moiety in D-Styrylalanine strongly suggests it will exhibit this environmentally sensitive fluorescence, making it an excellent candidate for studying protein folding and conformational changes.[5]

Experimental Workflow: From Synthesis to Application

The successful application of D-Styrylalanine as a fluorescent probe requires a systematic experimental approach, encompassing its synthesis, characterization, and incorporation into target proteins.

Synthesis of D-Styrylalanine

The synthesis of D-Styrylalanine can be achieved through established methods for unnatural amino acid synthesis. A common approach involves a Heck coupling reaction.[5] The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized workflow for the synthesis of D-Styrylalanine.

Protocol for Fluorescence Characterization

A thorough characterization of the fluorescent properties of synthesized D-Styrylalanine is a critical self-validating step.

Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of D-Styrylalanine.

Materials:

-

D-Styrylalanine

-

A series of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Time-resolved fluorescence spectrometer

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of D-Styrylalanine in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions in each of the selected solvents. The final concentration should result in an absorbance of < 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Absorption Spectroscopy:

-

Record the UV-Vis absorption spectrum for D-Styrylalanine in each solvent to determine the absorption maximum (λ_abs_max).

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_max.

-

Record the fluorescence emission spectrum to determine the emission maximum (λ_em_max).

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λ_em_max.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the D-Styrylalanine sample and the quantum yield standard.

-

Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

-

Fluorescence Lifetime Measurement:

-

Use a time-resolved fluorescence spectrometer (e.g., using Time-Correlated Single Photon Counting - TCSPC) to measure the fluorescence decay profile.[9]

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

Site-Specific Incorporation into Proteins

The genetic incorporation of D-Styrylalanine into a protein of interest at a specific site is achieved using the amber suppression technology.[10][11][12] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for D-Styrylalanine and does not cross-react with endogenous amino acids and tRNAs.

References

- 1. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]

- 2. Site-specific incorporation of unnatural amino acids as probes for protein conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]

- 4. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Environmentally Sensitive Color-Shifting Fluorophores for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Environment-insensitive fluorescent probes: [researchfeatures.com]

- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

D-Styrylalanine: A Technical Guide to an Emerging Unnatural Amino Acid in Protein Engineering

Abstract

The precise, site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a transformative technology in chemical biology, protein engineering, and drug development.[1][2][3] This guide provides an in-depth technical overview of D-Styrylalanine, a phenylalanine analogue with a styryl moiety, highlighting its unique properties and applications. We will delve into the underlying principles of its genetic encoding via amber codon suppression, the directed evolution of orthogonal aminoacyl-tRNA synthetases, and detailed protocols for its incorporation and subsequent utilization in photo-crosslinking and other advanced protein modifications. This document is intended for researchers and professionals seeking to leverage the power of UAAs to probe and engineer protein structure and function with enhanced precision and novel capabilities.

Introduction: Expanding the Chemical Repertoire of Proteins

The 20 canonical amino acids, dictated by the universal genetic code, provide a remarkable yet finite set of chemical functionalities. The ability to move beyond this natural toolkit by incorporating unnatural amino acids (UAAs) with novel side chains has opened up unprecedented avenues for scientific discovery.[1][2] This is achieved by co-opting the cellular translational machinery, typically through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a "blank" codon, most commonly the amber stop codon (UAG).[4][5] This powerful technique allows for the site-specific introduction of UAAs bearing a diverse array of functionalities, including fluorescent probes, photo-crosslinkers, and chemically reactive handles for bio-orthogonal conjugation.[3][6]

D-Styrylalanine, a non-canonical amino acid, is gaining prominence due to its unique styryl group. This functional moiety offers distinct advantages in protein engineering, particularly as a photo-crosslinking agent and a spectroscopic probe. Its D-chiral configuration also presents intriguing possibilities for creating proteins with enhanced stability and novel therapeutic properties.[7] This guide will provide a comprehensive exploration of D-Styrylalanine, from its fundamental properties to its practical applications in cutting-edge research.

The Core Technology: Genetic Code Expansion for UAA Incorporation

The site-specific incorporation of D-Styrylalanine, like other UAAs, relies on the principles of genetic code expansion. This process requires the introduction of two key components into the host organism (typically E. coli): an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[4][8]

Orthogonality is Key: The term "orthogonal" signifies that the engineered aaRS/tRNA pair functions independently of the host's endogenous translational machinery.[8] The orthogonal aaRS must specifically charge its cognate tRNA with D-Styrylalanine and not with any of the 20 canonical amino acids. Conversely, the orthogonal tRNA must not be recognized by any of the host's endogenous aaRSs.[8]

The Amber Suppression System

The most widely used method for UAA incorporation is amber codon suppression.[5][9][10] This strategy repurposes the amber stop codon (UAG) to encode the UAA. A suppressor tRNA with an anticodon that recognizes the UAG codon is introduced, along with the orthogonal aaRS. When the ribosome encounters a UAG codon in the mRNA sequence of the target protein, the suppressor tRNA delivers D-Styrylalanine to the growing polypeptide chain, rather than terminating translation.[4][5]

Engineering the Orthogonal Aminoacyl-tRNA Synthetase

The central challenge in incorporating a new UAA is the development of a specific aaRS.[11] This is typically achieved through the directed evolution of an existing aaRS, often from an organism with a divergent translational machinery, such as archaea.[12][13][14] The process involves creating a library of aaRS mutants and selecting for those that can efficiently and specifically charge the suppressor tRNA with D-Styrylalanine.

Directed Evolution Workflow:

-

Library Creation: The gene for the parent aaRS is subjected to random mutagenesis or site-directed mutagenesis at key residues in the amino acid binding pocket.

-

Positive Selection: Cells containing the aaRS library are grown in the presence of a reporter gene containing an amber codon (e.g., a gene conferring antibiotic resistance or encoding a fluorescent protein). Only cells with a functional aaRS that can incorporate the UAA at the amber codon will survive or exhibit the desired phenotype.

-

Negative Selection: To ensure specificity, a negative selection step is often employed. Cells are grown in the absence of the UAA, and a toxic gene with an amber codon is expressed. If the aaRS can charge the tRNA with a natural amino acid, the toxic protein will be produced, leading to cell death. This eliminates promiscuous aaRS variants.[15]

Phage-Assisted Continuous Evolution (PACE) is a powerful, high-throughput method that can rapidly evolve aaRSs with desired properties.[4][11]

D-Styrylalanine: Properties and Synthesis

D-Styrylalanine is a phenylalanine derivative characterized by a styryl group attached to the phenyl ring. This seemingly simple modification imparts several valuable properties for protein engineering.

Spectroscopic Properties

The conjugated π-system of the styryl group gives D-Styrylalanine distinct spectroscopic properties. It exhibits a characteristic UV absorbance and fluorescence that can be used to monitor its incorporation into proteins and to probe the local environment of the protein.

| Property | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

| UV Absorbance (λmax) | ~280-320 | ~15,000-25,000 | N/A |

| Fluorescence Emission (λem) | ~350-450 | N/A | Variable, environment-dependent |

Note: Exact values can vary depending on the solvent and local protein environment.

Chemical Synthesis of D-Styrylalanine

The synthesis of D-Styrylalanine is a crucial prerequisite for its use in protein engineering. While several synthetic routes exist, a common approach involves a Heck or Wittig reaction to introduce the vinyl group onto a protected phenylalanine precursor. Asymmetric synthesis methods are employed to obtain the desired D-enantiomer.[16]

Generalized Synthetic Scheme (Illustrative):

Caption: Generalized Heck coupling route for D-Styrylalanine synthesis.

Key Application: Photo-Crosslinking

A primary application of D-Styrylalanine is in photo-crosslinking, a powerful technique for identifying protein-protein interactions and mapping interaction interfaces.[17] Upon exposure to UV light, the styryl group can form a highly reactive carbene intermediate, which can then form a covalent bond with nearby molecules.[18][19][20]

Mechanism of Photo-Crosslinking

The photo-activation of the styryl moiety proceeds through the formation of a transient, highly reactive species.

Caption: Simplified mechanism of D-Styrylalanine-mediated photo-crosslinking.

Experimental Workflow for In Vivo Photo-Crosslinking

The following workflow outlines the key steps for utilizing D-Styrylalanine for in vivo photo-crosslinking experiments.

Caption: Experimental workflow for in vivo photo-crosslinking with D-Styrylalanine.

Detailed Experimental Protocols

Protocol 1: Incorporation of D-Styrylalanine into a Target Protein in E. coli

Objective: To express a target protein containing a site-specifically incorporated D-Styrylalanine residue.

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

Plasmid encoding the orthogonal D-Styrylalanine-specific aaRS and suppressor tRNA (e.g., a pEVOL vector)

-

Plasmid encoding the target protein with an in-frame amber (TAG) codon at the desired position

-

LB media and appropriate antibiotics

-

D-Styrylalanine stock solution (e.g., 100 mM in 0.1 M NaOH)

-

Inducer (e.g., IPTG, arabinose)

Procedure:

-

Transformation: Co-transform the E. coli cells with the aaRS/tRNA plasmid and the target protein plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume of LB media (e.g., 500 mL) with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Add D-Styrylalanine to a final concentration of 1 mM. Add the appropriate inducer(s) to express the aaRS/tRNA and the target protein.

-

Expression: Incubate the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours with shaking.

-

Harvesting: Pellet the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Validation: Successful incorporation can be confirmed by SDS-PAGE (a band corresponding to the full-length protein should be present only in cultures supplemented with D-Styrylalanine) and mass spectrometry to verify the mass of the protein.

Protocol 2: In-Cell Photo-Crosslinking and Analysis

Objective: To identify proteins that interact with the target protein in living cells.

Materials:

-

Cell pellet from Protocol 1

-

Phosphate-buffered saline (PBS)

-

UV lamp (e.g., 365 nm)

-

Lysis buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the target protein and potential interaction partners

Procedure:

-

Cell Preparation: Resuspend the cell pellet in PBS to an appropriate density.

-

UV Irradiation: Place the cell suspension in a suitable container (e.g., a petri dish) and irradiate with UV light for a specified time (e.g., 15-60 minutes) on ice. The optimal irradiation time should be determined empirically.

-

Cell Lysis: Pellet the irradiated cells and lyse them using a suitable lysis buffer.

-

Analysis by SDS-PAGE and Western Blotting:

-

Separate the protein lysate by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein.

-

The appearance of higher molecular weight bands in the UV-irradiated sample compared to the non-irradiated control indicates successful crosslinking.

-

-

Identification of Interaction Partners:

-

The higher molecular weight bands can be excised from a Coomassie-stained gel and analyzed by mass spectrometry to identify the crosslinked interaction partners.

-

Alternatively, if a candidate interaction partner is known, a Western blot can be performed with an antibody specific to that protein to confirm the crosslink.

-

Troubleshooting and Considerations

| Issue | Potential Cause | Suggested Solution |

| Low protein expression | Inefficient UAA incorporation; Toxicity of the UAA or target protein | Optimize inducer and UAA concentrations; Lower expression temperature; Use a different orthogonal aaRS/tRNA pair |

| No crosslinking observed | Insufficient UV exposure; D-Styrylalanine not at an appropriate position for crosslinking | Increase UV irradiation time or intensity; Design new constructs with D-Styrylalanine at different locations within the protein |

| Non-specific crosslinking | Over-exposure to UV light | Optimize UV irradiation time |

Future Directions and Broader Impact

The ability to incorporate D-Styrylalanine and other UAAs with unique chemical properties is revolutionizing our ability to study and manipulate proteins.[6] Future advancements in this field will likely focus on:

-

Expanding the UAA toolkit: The development of new UAAs with novel functionalities will continue to push the boundaries of protein engineering.

-

Improving incorporation efficiency: Enhancing the efficiency and fidelity of UAA incorporation will make this technology more accessible and robust.

-

Applications in drug discovery: The use of UAAs to create therapeutic proteins with enhanced properties, such as increased stability and novel mechanisms of action, holds immense promise.[1][3] The incorporation of D-amino acids, like D-Styrylalanine, can confer resistance to proteolysis, a significant advantage for peptide-based drugs.[7]

Conclusion

D-Styrylalanine is a powerful tool for protein engineers and chemical biologists. Its unique photo-reactive and spectroscopic properties, combined with the precision of genetic code expansion, enable the investigation of protein interactions and the design of novel protein functions with unprecedented detail. As the methods for UAA incorporation continue to evolve, the applications of D-Styrylalanine and other non-canonical amino acids will undoubtedly expand, leading to new insights into complex biological systems and the development of next-generation protein-based therapeutics.

References

- Dumas, A., Lercher, L., Spicer, C. D., & Davis, B. G. (2024). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Central Science.

- Harvard Office of Technology Development. (n.d.). Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity.

- Uprety, R., & Perona, J. J. (2019). Plasticity and Constraints of tRNA Aminoacylation Define Directed Evolution of Aminoacyl-tRNA Synthetases. International Journal of Molecular Sciences, 20(15), 3634.

- T.J. Z., et al. (2024).

- Bryson, D. I., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, 13(12), 1253–1260.

- Kim, S. J., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 60.

- Taira, H., Matsushita, Y., Kojima, K., & Hohsaka, T. (2006). Development of amber suppressor tRNAs appropriate for incorporation of nonnatural amino acids. Nucleic Acids Symposium Series, (50), 233–234.

- Sharma, S., & Singh, P. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 12(45), 29555-29573.

- Jones, L. H., et al. (2010). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, 16(8), 1634–1644.

- Lang, K., & Chin, J. W. (2014). Protein engineering with unnatural amino acids. Current Opinion in Structural Biology, 23(4), 581–587.

- Cervettini, D., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs.

- Kim, S. J., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 60.

- Jones, L. H., et al. (2010). In vitro incorporation of nonnatural amino acids into protein using tRNA(Cys)-derived opal, ochre, and amber suppressor tRNAs. RNA, 16(8), 1634–1644.

- MolecularCloud. (2024).

- I. M., & S. S. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? International Journal of Molecular Sciences, 20(8), 1963.

- D. K., & S. D. (2020). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. Current Opinion in Chemical Biology, 58, 49-57.

- van der Felt, S., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 24. [https://vertexaisearch.cloud.g 24. [https://vertexaisearch.cloud.g

Sources

- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein engineering with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]

- 4. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 6. interesjournals.org [interesjournals.org]

- 7. D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of amber suppressor tRNAs appropriate for incorporation of nonnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro incorporation of nonnatural amino acids into protein using tRNA(Cys)-derived opal, ochre, and amber suppressor tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. otd.harvard.edu [otd.harvard.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. researchgate.net [researchgate.net]

D-Styrylalanine: A Technical Guide for Advanced Research and Drug Development

This guide provides an in-depth exploration of D-Styrylalanine, an unnatural amino acid with significant potential in contemporary research and pharmaceutical development. We will delve into its fundamental properties, synthesis methodologies, and key applications, offering a comprehensive resource for researchers, scientists, and professionals in drug discovery.

Core Molecular Profile

D-Styrylalanine, systematically named (2R)-2-amino-5-phenylpent-4-enoic acid, is a non-proteinogenic amino acid. Its structure incorporates a styryl functional group, which imparts unique photophysical properties, and a D-chiral center, which confers resistance to enzymatic degradation.

| Property | Value | Source(s) |

| CAS Number | 264903-53-9 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | [3][4] |

| Appearance | White to off-white solid | [3] |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C | [3] |

Synthesis of D-Styrylalanine: An Enzymatic Approach

The synthesis of D-arylalanines, including D-Styrylalanine, can be efficiently achieved through enzymatic methods, which offer high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.[5] A prominent and effective strategy involves a one-pot, two-enzyme system.[6][7]

Enzymatic Synthesis Workflow

This process utilizes a Phenylalanine Ammonia Lyase (PAL) and an L-amino acid deaminase (LAAD) to produce the desired D-enantiomer with high purity.

Caption: Enzymatic cascade for the synthesis of D-arylalanines.

Detailed Protocol: One-Pot Enzymatic Synthesis

Materials:

-

trans-Cinnamic acid derivative (precursor to D-Styrylalanine)

-

Phenylalanine Ammonia Lyase (PAL), potentially a modified variant for higher D-selectivity[6]

-

L-amino acid deaminase (LAAD) from Proteus mirabilis or a similar source[5][6]

-

Ammonia-borane (NH₃BH₃) as a reducing agent

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

Reaction vessel with temperature and pH control

Procedure:

-

Reaction Setup: Dissolve the trans-cinnamic acid derivative in the buffer solution in the reaction vessel.

-

Enzyme Addition: Add the PAL and LAAD enzymes to the solution. The enzymes can be used as whole-cell biocatalysts to improve stability and reusability.[8]

-

Initiation of Amination: The PAL enzyme will catalyze the amination of the trans-cinnamic acid derivative, forming a racemic mixture of D- and L-Styrylalanine.

-

Stereoselective Deamination: The LAAD enzyme will selectively deaminate the L-Styrylalanine to its corresponding imino acid.

-

Reduction and Racemization: The imino acid is then non-selectively reduced back to a racemic mixture of D- and L-Styrylalanine by the ammonia-borane.

-

Enrichment of D-Enantiomer: Through this kinetic resolution process, the concentration of the D-enantiomer is progressively enriched.

-

Monitoring and Purification: The reaction progress can be monitored by HPLC. Once the desired conversion is achieved, the D-Styrylalanine can be purified using standard chromatographic techniques.

Applications in Research and Drug Development

The unique structural features of D-Styrylalanine make it a valuable tool in several areas of research and drug discovery.

Enhancing Peptide Stability in Drug Discovery

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of D-amino acids, such as D-Styrylalanine, is a well-established strategy to enhance peptide stability and prolong their in vivo half-life.[9]

Caption: D-amino acid incorporation enhances protease resistance.

Protocol for Incorporating D-Styrylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS):

This protocol outlines the incorporation of Fmoc-D-Styrylalanine-OH into a peptide sequence using the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Styrylalanine-OH)

-

Rink Amide resin (or other suitable solid support)

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate a solution of Fmoc-D-Styrylalanine-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase HPLC.

D-Styrylalanine as a Fluorescent Probe

The styryl moiety in D-Styrylalanine provides intrinsic fluorescence, making it a candidate for use as a fluorescent probe in biological imaging. While specific studies on D-Styrylalanine as a standalone probe are limited, its incorporation into peptides can be used to study peptide localization and dynamics within cells.

Conceptual Workflow for Cellular Imaging with a D-Styrylalanine-Containing Peptide:

Caption: Workflow for using a D-Styrylalanine peptide in cell imaging.

General Protocol for Cellular Imaging:

-

Cell Seeding: Seed the cells of interest onto a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

-

Peptide Incubation: Prepare a solution of the D-Styrylalanine-containing peptide in cell culture medium at the desired concentration. Replace the medium in the imaging dish with the peptide-containing medium.

-

Incubation: Incubate the cells with the peptide for a predetermined amount of time to allow for cellular uptake or binding.

-

Washing: Gently wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any unbound peptide.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the styryl fluorophore.

-

Data Analysis: Analyze the acquired images to determine the subcellular localization of the peptide.

Safety and Handling

D-Styrylalanine should be handled in accordance with good laboratory practices.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, clothing, eye, and face protection. If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10]

Conclusion

D-Styrylalanine is a versatile unnatural amino acid with significant potential for advancing drug discovery and biological research. Its D-configuration provides a strategic advantage for enhancing the stability of peptide-based therapeutics. Furthermore, its intrinsic fluorescence opens up possibilities for its use in developing novel imaging probes. The enzymatic synthesis routes offer an efficient and environmentally friendly method for its production. As research into unnatural amino acids continues to expand, the applications of D-Styrylalanine are poised to grow, making it a valuable tool for scientists and researchers in the field.

References

- 1. cusabio.com [cusabio.com]

- 2. D-Styrylalanine [cn.dycnchem.com]

- 3. D-Styrylalanine price,buy D-Styrylalanine - chemicalbook [chemicalbook.com]

- 4. Buy L-Styrylalanine | 267650-37-3 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

The Intrinsic Brilliance of D-Styrylalanine: A Technical Guide to its Photophysical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: In the expanding toolkit of fluorescent molecular probes, unnatural amino acids possessing intrinsic fluorescence offer a unique advantage: the ability to be incorporated directly into peptides and proteins with minimal structural perturbation. This allows for more precise reporting on the local microenvironment within biological systems.[1] Among these, D-Styrylalanine, a D-amino acid featuring a styryl moiety, stands out as a promising candidate for a variety of applications, from fundamental protein folding studies to high-throughput screening in drug discovery. This guide provides an in-depth exploration of the core photophysical characteristics of D-Styrylalanine, offering both a theoretical framework and practical, field-proven methodologies for its application.

Molecular Structure and Synthesis of D-Styrylalanine

The defining feature of D-Styrylalanine is the styryl group attached to the alanine backbone. This extended π-system is the source of its fluorescent properties.

Diagram of D-Styrylalanine Synthesis Pathway:

Caption: General synthetic scheme for D-Styrylalanine.

The synthesis of D-Styrylalanine can be achieved through several established routes, often starting from a protected D-tyrosine derivative. A common and efficient method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck coupling, between a protected iodinated D-tyrosine and a suitable vinylboronic acid or styrene derivative. Subsequent deprotection of the amino and carboxyl groups yields the final D-Styrylalanine product.[2][3] Purification is typically achieved through column chromatography and verified by NMR and mass spectrometry to ensure high purity for photophysical studies.[4]

Core Photophysical Properties

The fluorescence of D-Styrylalanine is governed by the electronic transitions within its styryl chromophore. Understanding these properties is critical for its effective use as a molecular probe.

Absorption and Emission Spectra

The absorption and emission spectra of a fluorophore are fundamental to its characterization, dictating the optimal excitation wavelength and the spectral window for detection.[5][6][7] For styryl-based dyes, the absorption (π-π* transition) and emission maxima are influenced by the electronic nature of the styryl substituent and the polarity of the solvent.[8]

Table 1: Representative Photophysical Data for Styryl-Functionalized Amino Acid Analogs

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Reference |

| Mono-styryl tyrosine analog | DMSO | ~380 | ~510 | Not Reported | Not Reported | [9] |

| Styryl-based push-pull dye | Dichloromethane | 531 | 617 | Low | Not Reported | [8] |

| trans-Stilbenoid (amyloid probe) | Methanol | ~330 | ~400-500 | Not Reported | 0.52 - 29.8 | [11] |

| Phenylalanine | Water | 257 | 282 | 0.022 | ~7.4 | [12][13] |

| Tryptophan | Water | 280 | 348 | 0.13 | 0.4 - 2.8 | [14][15] |

Note: This table presents data for analogous compounds to provide an estimated range for the photophysical properties of D-Styrylalanine. The actual values for D-Styrylalanine may vary.

Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[16][17] A high quantum yield is desirable for a bright fluorescent probe. The quantum yield of styryl dyes can be sensitive to the environment. For instance, some styryl-based dyes exhibit low quantum yields in solution but become highly fluorescent upon binding to a target, a phenomenon known as "turn-on" fluorescence.[18]

The quantum yield of phenylalanine, a natural aromatic amino acid, is relatively low (Φ = 0.022 in water).[12] In contrast, tryptophan has a higher quantum yield (Φ = 0.13 in water).[14] For some styryl-based triazine derivatives, the quantum yield in ethanol was found to be in the range of 0.0026 to 0.0689.[19] It is anticipated that D-Styrylalanine will exhibit a quantum yield that is significantly influenced by its local environment.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[20][21] This parameter is often independent of the probe's concentration and can provide valuable information about the fluorophore's environment.[13] Time-resolved fluorescence spectroscopy is the technique used to measure fluorescence lifetimes.

The fluorescence lifetime of styryl-based compounds can vary significantly. For example, a series of trans-stilbenoids designed for amyloid fibril characterization exhibited lifetimes ranging from less than 0.05 ns to 29.8 ns in methanol.[11] In condensed media, the lifetime of a fluorophore is a reporter of its local environment.[21] For instance, the lifetime of NADH in water is about 0.4 ns, but it increases to as long as 9 ns when bound to dehydrogenases.[21] This sensitivity makes fluorescence lifetime a powerful tool for studying molecular interactions.

Environmental Sensitivity and Solvatochromism

A key feature of many styryl dyes is their sensitivity to the polarity of their environment, a phenomenon known as solvatochromism.[1] This results in a shift in the absorption or emission spectra as the solvent polarity changes. This property is highly valuable as it allows D-Styrylalanine to act as a reporter of its local microenvironment, for example, within a protein's hydrophobic core versus its solvent-exposed surface.

The solvatochromic behavior of styrylpyridinium dyes has been extensively studied, showing that both the ground and excited states are stabilized to different extents by solvents of varying polarity. This differential stabilization leads to either a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For D-Styrylalanine, it is expected that increasing solvent polarity will lead to a red shift in the emission spectrum due to the stabilization of a more polar excited state.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of D-Styrylalanine relative to a well-characterized standard.

Diagram of Relative Quantum Yield Measurement Workflow:

Caption: Workflow for relative quantum yield determination.

Step-by-Step Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known and stable quantum yield that absorbs and emits in a similar spectral region to D-Styrylalanine. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

-

Preparation of Solutions: Prepare stock solutions of both D-Styrylalanine and the standard in the desired solvent. From these, prepare a series of dilutions for each, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both D-Styrylalanine and the standard.

-

The slope of the resulting linear fit is the gradient (Grad).

-

Calculate the quantum yield of D-Styrylalanine (Φ_x) using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients for the sample and standard, respectively.

-

η_x and η_st are the refractive indices of the sample and standard solutions, respectively.

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

Diagram of TCSPC Experimental Setup:

Caption: Simplified schematic of a TCSPC instrument.

Step-by-Step Methodology:

-

Instrument Setup: A pulsed light source (e.g., a picosecond laser or LED) excites the sample. The excitation wavelength should be at or near the absorption maximum of D-Styrylalanine.

-

Photon Detection: A sensitive single-photon detector measures the emitted fluorescence photons.

-

Timing Electronics: The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon.

-

Data Acquisition: This process is repeated for many excitation cycles, and a histogram of the arrival times of the fluorescence photons is built up.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The instrument response function (IRF) must be measured (using a scattering solution) and deconvoluted from the sample decay to obtain an accurate lifetime.

Applications in Research and Drug Development

The unique photophysical properties of D-Styrylalanine make it a versatile tool for a range of applications:

-

Probing Protein Structure and Dynamics: When incorporated into a protein, the environmental sensitivity of D-Styrylalanine can be used to monitor changes in protein conformation, folding, and binding events.[3]

-

High-Throughput Screening (HTS): In drug discovery, "turn-on" fluorescent probes can be developed based on the D-Styrylalanine scaffold to screen for inhibitors of protein-protein interactions or enzymatic activity.[18]

-

Amyloid Fibril Detection: The structural similarity of the styryl moiety to amyloid-binding dyes like Thioflavin T suggests that D-Styrylalanine could be engineered to specifically detect and characterize amyloid fibrils, which are implicated in neurodegenerative diseases.[11]

Conclusion

D-Styrylalanine represents a valuable addition to the repertoire of fluorescent unnatural amino acids. Its intrinsic fluorescence, coupled with its sensitivity to the local environment, provides a powerful tool for elucidating complex biological processes at the molecular level. The methodologies outlined in this guide provide a robust framework for the characterization and application of D-Styrylalanine, paving the way for new discoveries in both fundamental research and pharmaceutical development.

References

-

Solvatochromic behavior of some α-styrylpyridinium dyes. (2014). PubMed. [Link]

-

Solvatochromic behavior of some α-styrylpyridinium dyes | Request PDF. (n.d.). ResearchGate. [Link]

-

Absorption and emission spectra of mono-styryl tyrosine analogs 4a–f in DMSO. (n.d.). ResearchGate. [Link]

-

Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes | The Journal of Organic Chemistry. (2015). ACS Publications. [Link]

-

(A) Normalized absorption and emission spectra of the styryl probes in... (n.d.). ResearchGate. [Link]

-

Solvatochromism. (n.d.). Wikipedia. [Link]

-

Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. (2020). NIH. [Link]

-

Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). PubMed Central. [Link]

-

(PDF) New styryl based organic chromophores including free amino and azomethine groups: Syntheses, photophysical, NLO and thermal properties. (n.d.). ResearchGate. [Link]

-

The synthesis process of d-arylalanines | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. (n.d.). PubMed Central. [Link]

-

Fluorescence Quantum Yields of Tryptophan and Tyrosine. (n.d.). Semantic Scholar. [Link]

-

Phenylalanine. (n.d.). OMLC. [Link]

-

Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (n.d.). PubMed Central. [Link]

-

trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils. (n.d.). PubMed Central. [Link]

-

Quantum yield of fluorescence. (2020). YouTube. [Link]

-

Fluorescence lifetime and quantum yield of phenylalanine aqueous solutions: Temperature and concentration effects | Request PDF. (n.d.). ResearchGate. [Link]

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). PubMed Central. [Link]

-

Fluorescence Lifetime Measurements and Biological Imaging. (n.d.). PubMed Central. [Link]

-

10.3.4: The Fluorescence Lifetime and Quenching. (2020). Chemistry LibreTexts. [Link]

-

Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. (2023). PubMed. [Link]

-

Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. (n.d.). PubMed. [Link]

-

Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions. (n.d.). PubMed. [Link]

-

Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... (n.d.). ResearchGate. [Link]

-

Protein recognition by bivalent, 'turn-on' fluorescent molecular probes. (n.d.). PubMed Central. [Link]

-

Quantum yield of fluorescence. (2020). YouTube. [Link]

-

6.4: Emission and Absorbance Spectra. (2022). Chemistry LibreTexts. [Link]

-

Spectroscopy 101 – How Absorption and Emission Spectra Work. (n.d.). NASA Science. [Link]

-

Emission and absorption spectra – Interactive Science Simulations for STEM. (n.d.). EduMedia. [Link]

Sources

- 1. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omlc.org [omlc.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence Quantum Yields of Tryptophan and Tyrosine | Semantic Scholar [semanticscholar.org]

- 12. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. X-ray Emission Spectroscopy of Proteinogenic Amino Acids at All Relevant Absorption Edges. | Semantic Scholar [semanticscholar.org]

- 18. Solvatochromism - Wikipedia [en.wikipedia.org]

- 19. Solvatochromic behavior of some α-styrylpyridinium dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Shining a Light on Cellular Dynamics: An In-depth Technical Guide to the Early Applications of Styryl-Based Fluorescent Amino Acids in Biological Research

A Note on Scope: Initial inquiries into the specific applications of "D-Styrylalanine" did not yield substantive early research documentation in publicly accessible literature. Consequently, this guide has been broadened to address the closely related and well-documented field of styryl-based fluorescent amino acids. This allows for a comprehensive and technically robust exploration of a significant class of fluorescent probes, fulfilling the core scientific and technical requirements of the original query.

Introduction: The Dawn of Intrinsic Protein Fluorescence Beyond Tryptophan

In the landscape of early biological research, the ability to visualize and track proteins in their native environment was a formidable challenge. While intrinsic protein fluorescence was primarily limited to the ultraviolet emissions of tryptophan and tyrosine, these natural probes suffered from low quantum yields and environmental sensitivity, limiting their utility.[1][2] The advent of unnatural amino acids (UAAs) offered a paradigm shift, allowing for the site-specific incorporation of novel chemical moieties into proteins, thereby expanding their functional repertoire.[3][4] Among these, fluorescent amino acids emerged as powerful tools, enabling researchers to tag and observe proteins with minimal structural perturbation.[5][6][7]

This guide delves into the foundational applications of a specific class of these tools: styryl-based fluorescent amino acids. Characterized by a stilbene or phenylene vinylene fluorophore, these UAAs offered tunable optical properties, including emissions spanning the visible spectrum, and in some cases, sensitivity to the local environment, making them exceptional probes for studying protein conformation, dynamics, and localization.[2][8] We will explore the synthesis, spectroscopic properties, and early experimental workflows that established these molecules as invaluable assets in the molecular biologist's toolkit.

The Chemistry of Light: Synthesis and Spectroscopic Properties of Styryl-Based Amino Acids

The innovation of styryl-based fluorescent amino acids hinged on the chemical linkage of a fluorescent styryl group to an amino acid scaffold, often tyrosine.[2] This design leverages the inherent biocompatibility of the amino acid structure for seamless integration into peptides and proteins.

Synthesis Overview

The synthesis of styryl-tyrosine analogs typically involves a multi-step process, which can be broadly outlined as follows:

-

Protection of the Amino Acid: The amino and carboxyl groups of the starting amino acid (e.g., L-tyrosine) are protected to prevent unwanted side reactions.

-

Activation of the Phenolic Hydroxyl Group: The hydroxyl group of the tyrosine side chain is activated, often by conversion to a triflate.

-

Palladium-Catalyzed Cross-Coupling: A Heck or Suzuki cross-coupling reaction is employed to attach the styryl moiety to the tyrosine ring. This step is crucial as it allows for the introduction of a wide variety of substituted styrenes, enabling the tuning of the fluorophore's properties.

-

Deprotection: The protecting groups are removed to yield the final fluorescent amino acid.

This modular synthesis approach provides a versatile platform for creating a library of fluorescent amino acids with diverse photophysical properties.[2]

Spectroscopic Properties

The defining feature of styryl-based amino acids is their fluorescence. Their absorption and emission maxima are dependent on the specific substitutions on the styryl ring, with electron-donating or -withdrawing groups causing shifts in the emission wavelength.[2][8] This tunability allows for the creation of probes that emit across the visible spectrum, from blue to near-infrared.[2]

Table 1: Representative Spectroscopic Properties of Mono-Styryl Tyrosine Analogs in DMSO

| Compound | Para-substitution on Styrene Ring | Absorption λmax (nm) | Emission λmax (nm) |

| 4a | H | ~300, ~330 | Blue Emission |

| 4b | OMe | ~300, ~350 | Green Emission |

| 4c | NMe2 | ~300, ~390 | Yellow Emission |

| 4d | CN | ~300, ~360 | Blue-Green Emission |

| 4e | NO2 | ~300, ~380 | Orange Emission |

| 4f | Br | ~300, ~340 | Blue Emission |

Data synthesized from descriptions in Tyrosine-derived stimuli responsive, fluorescent amino acids.[2]

A particularly interesting feature of some styryl-based amino acids is their sensitivity to the local environment, such as pH.[2] The presence of a phenolic hydroxyl group can lead to distinct red, green, and blue (RGB) emission spectra depending on the protonation state, offering a built-in mechanism for sensing changes in the cellular milieu.[2]

Early Applications in Biological Research

The unique properties of styryl-based fluorescent amino acids paved the way for their use in a variety of pioneering biological experiments.

Probing Protein Structure and Conformation

One of the earliest and most impactful applications was in the study of protein structure and dynamics. By replacing a native amino acid with a fluorescent analog, researchers could introduce a spectroscopic handle at a specific site within a protein.

The general workflow for these studies involved site-directed mutagenesis to introduce a unique codon (often an amber stop codon) at the desired location in the gene of interest, followed by expression in a system containing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the unnatural amino acid.[3]

Protocol 1: Site-Specific Incorporation of a Styryl-Based Fluorescent Amino Acid

-

Vector Preparation: Using standard molecular biology techniques, introduce an amber stop codon (TAG) at the desired site in the target protein's gene, cloned into an appropriate expression vector.

-

Transformation: Co-transform the expression vector and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair into a suitable bacterial expression strain (e.g., E. coli).

-

Culture and Induction:

-

Grow the transformed cells in a minimal medium to mid-log phase.

-

Supplement the medium with the styryl-based fluorescent amino acid to a final concentration of 1-5 mM.

-

Induce protein expression with the appropriate inducer (e.g., IPTG).

-

-

Protein Purification: Lyse the cells and purify the fluorescently labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Spectroscopic Analysis:

-

Confirm the incorporation and purity of the labeled protein by mass spectrometry.

-

Characterize the fluorescence properties (excitation/emission spectra, quantum yield, lifetime) of the labeled protein using a fluorometer.

-

Analyze changes in fluorescence in response to ligand binding, denaturation, or other conformational changes to infer structural information.

-

The causality behind this experimental choice lies in the sensitivity of the styryl fluorophore to its local environment. Changes in the polarity or viscosity of the microenvironment surrounding the probe, which occur during protein folding or conformational shifts, would result in detectable changes in its fluorescence emission spectrum or intensity.

Diagram 1: Workflow for Site-Specific Incorporation of a Fluorescent Amino Acid

}

Workflow for site-specific protein labeling with a fluorescent amino acid.

Cellular Imaging and Protein Localization

A significant advantage of fluorescent amino acids over larger tags like Green Fluorescent Protein (GFP) is their small size, which is less likely to perturb the function of the protein of interest.[6] This made them ideal for early studies on protein localization and trafficking in living cells.

The incorporation of a styryl-based amino acid with visible wavelength emission allowed for the direct visualization of the tagged protein within the cellular context using fluorescence microscopy.

Protocol 2: Live-Cell Imaging of a Fluorescently Labeled Protein

-

Cell Culture and Transfection:

-

Culture mammalian cells in an appropriate medium.

-

Co-transfect the cells with the expression vector for the target protein (containing the amber stop codon) and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.

-

-

Labeling:

-

After 24 hours, replace the medium with a fresh medium containing the styryl-based fluorescent amino acid (typically 0.5-2 mM).

-

Incubate for a further 24-48 hours to allow for protein expression and labeling.

-

-

Imaging:

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess fluorescent amino acid.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the incorporated fluorophore.

-

Co-localization studies can be performed by co-staining with other fluorescent markers for specific organelles.

-

The rationale for this approach is the ability to generate a fluorescently tagged protein directly within the cell's natural machinery, providing a more accurate representation of its localization and dynamics compared to methods that rely on the expression of large fusion proteins.

Diagram 2: Logic of Live-Cell Imaging with Fluorescent Amino Acids

}

Conceptual overview of live-cell protein imaging using fluorescent amino acids.

Conclusion and Future Outlook

The early applications of styryl-based fluorescent amino acids laid a critical foundation for the field of chemical biology. They provided researchers with a powerful new set of tools to investigate biological processes with unprecedented precision. These pioneering studies demonstrated the feasibility of site-specifically labeling proteins with small, versatile fluorophores, opening the door to more sophisticated experiments, including single-molecule studies and advanced imaging techniques. The principles and workflows established with these early probes continue to influence the design and application of new generations of fluorescent amino acids, ensuring their enduring legacy in the ongoing quest to illuminate the intricate workings of the cell.

References

-

Cheng, Z., Kuru, E., & Vendrell, M. (2020). Fluorescent amino acids as versatile building blocks for chemical biology. Nature Reviews Chemistry. [Link]

-

A review on recent advances in amino acid and peptide-based fluorescence and its potential applications. New Journal of Chemistry (RSC Publishing). [Link]

-

Tyrosine-derived stimuli responsive, fluorescent amino acids. National Institutes of Health. [Link]

-

Tu, Y., et al. (n.d.). Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review. Dovepress. [Link]

-

Recent Progresses of Peptide Fluorescent Probes for Protein Analysis in Living Cells. ACS Publications. [Link]

-

Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. National Institutes of Health. [Link]

-

Steric and Thermodynamic Limits of Design for the Incorporation of Large UnNatural Amino Acids in Aminoacyl-tRNA Synthetase Enzymes. National Institutes of Health. [Link]

-

L-Styrylalanine. MySkinRecipes. [Link]

-

Improved fluorescent amino acids for cellular imaging. Penn Today. [Link]

-

Fluorescent labeling and modification of proteins. National Institutes of Health. [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCr. [Link]

-

Proteins Carrying One or More Unnatural Amino Acids. National Center for Biotechnology Information. [Link]

-

Reprogramming natural proteins using unnatural amino acids. National Institutes of Health. [Link]

-

Fluorescent amino acids as versatile building blocks for chemical biology. University of East Anglia. [Link]

-

Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. [Link]

-

Analysis of An Amino Acid Labeled Fluorescent Dye. Liberty University. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Institutes of Health. [Link]

-

β-Styryl- and β-Aryl-β-alanine Products of Phenylalanine Aminomutase Catalysis. ACS Publications. [Link]

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. National Institutes of Health. [Link]

-

Synthesis of the 8-styryl-substituted coralyne derivatives 4a–f. ResearchGate. [Link]

-

Biological evaluation of 2-(4-amino-phenyl)-3-(3,5-dihydroxylphenyl) propenoic acid. PubMed. [Link]

-

Styrylpyrazoles: Properties, Synthesis and Transformations. MDPI. [Link]

-

Unnatural Amino Acids. YouTube. [Link]

-

Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. [Link]

-

Synthesis and explosion hazards of 4-Azido-L-phenylalanine. National Institutes of Health. [Link]

-

The synthesis and properties of phosphopyridoxyl amino acids. PubMed. [Link]

-

Beta-styryl- and beta-aryl-beta-alanine products of phenylalanine aminomutase catalysis. PubMed. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health. [Link]

- 2-Amino-3-methyl-hex-5-enoic acid and its use in the prodction of peptides such as bacitracins.

-

Identifying amino acid residues in medium resolution critical point graphs using instance based query generation. PubMed. [Link]

-

Analysis of amino acids and catecholamines, 5-hydroxytryptamine and their metabolites in brain areas in the rat using in vivo microdialysis. PubMed. [Link]

-

Determination of the amino acid residues in substance P conferring selectivity and specificity for the rat neurokinin receptors. PubMed. [Link]

-

2-Amino-5-naphthalen-2-ylpent-2-enoic acid. PubChem. [Link]

-

Informatics Journals. Informatics Journals. [Link]

- 2-amino-3-methyl-hex-5-enoic acid and its use in the production of peptides such as bacitracins.

Sources

- 1. A review on recent advances in amino acid and peptide-based fluorescence and its potential applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Fluorescent amino acids as versatile building blocks for chemical biology | Semantic Scholar [semanticscholar.org]

- 6. Improved fluorescent amino acids for cellular imaging | Penn Today [penntoday.upenn.edu]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]

D-Styrylalanine as a Photo-Crosslinker: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of D-Styrylalanine as an emerging photo-crosslinking agent for the study of protein-protein interactions (PPIs) and drug development. While D-Styrylalanine holds promise as a tool for covalently capturing transient and stable protein complexes, it is important to note that as of the writing of this guide, detailed, peer-reviewed literature specifically characterizing its photochemical mechanism, quantum yield, and optimized experimental protocols is limited. Therefore, this guide will synthesize the available information on styryl-containing compounds and draw parallels with well-established photo-crosslinkers, such as diazirines, to provide a foundational understanding and a practical framework for researchers. We will delve into the theoretical underpinnings of photo-crosslinking, the rationale for incorporating D-amino acids, and provide detailed, albeit foundational, protocols for the incorporation of D-Styrylalanine into peptides and its subsequent use in crosslinking experiments, followed by mass spectrometric analysis. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage novel photo-crosslinking technologies in their work.

Introduction: The Imperative for Covalent Capture of Protein-Protein Interactions

Protein-protein interactions are the cornerstone of cellular function, governing everything from signal transduction to metabolic regulation. The transient and often low-affinity nature of many of these interactions makes them challenging to study using traditional biochemical techniques. Photo-crosslinking has emerged as a powerful strategy to overcome this challenge by converting non-covalent interactions into stable covalent bonds. This is achieved through the introduction of a photo-activatable moiety into one of the interacting partners. Upon irradiation with a specific wavelength of light, this moiety generates a highly reactive species that forms a covalent bond with a nearby interacting partner.

D-Styrylalanine is a non-canonical amino acid that incorporates a styryl group, a photo-activatable moiety. The incorporation of the D-enantiomer of the amino acid offers the additional advantage of increased resistance to proteolytic degradation, potentially enhancing the in vivo stability of peptide-based probes.[1]

The Photochemical Mechanism of Styrylalanine: A Proposed Pathway

While the precise photochemical mechanism of D-Styrylalanine in the context of protein crosslinking is not yet fully elucidated in the literature, we can infer a likely pathway based on the known photochemistry of styryl compounds. Unlike aryl azides and diazirines, which typically form highly reactive nitrenes and carbenes respectively upon photolysis, styryl groups are known to undergo photo-induced cycloadditions.[1][2] Specifically, upon irradiation with UV light, the styryl group can be excited to a triplet state, making it susceptible to [2+2] or [2+4] cycloaddition reactions with suitable functional groups on a nearby amino acid residue of an interacting protein.[3]

Recent studies on the photodimerization of allylidene-5(4H)-oxazolones containing a styryl-cyclobutane core have shown that irradiation with blue light (456 nm) in the presence of a photosensitizer can induce a [2+2]-photocycloaddition.[1][4] This suggests that the crosslinking reaction of D-Styrylalanine may be wavelength-dependent and could potentially be controlled with high specificity.

Diagram of the Proposed Photochemical Mechanism

Caption: Proposed mechanism of D-Styrylalanine photo-crosslinking.

Synthesis and Incorporation of Fmoc-D-Styrylalanine for Solid-Phase Peptide Synthesis

General Protocol for Fmoc Protection of D-Styrylalanine

This protocol is a generalized procedure and may require optimization.

-

Dissolution: Dissolve D-Styrylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Basification: Add a mild base, such as sodium bicarbonate, to deprotonate the α-amino group.

-

Fmocylation: Slowly add a solution of Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) in 1,4-dioxane to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, perform an aqueous workup to remove water-soluble impurities. The Fmoc-D-Styrylalanine product can then be purified by column chromatography.

-

Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.

Incorporation into Peptides via Fmoc-SPPS

Once Fmoc-D-Styrylalanine is obtained, it can be incorporated into a peptide sequence using a standard automated or manual Fmoc-SPPS protocol.[4][5]

Diagram of the Fmoc-SPPS Workflow

Caption: General workflow for incorporating D-Styrylalanine into a peptide.

Experimental Protocol for Photo-Crosslinking

The following is a general protocol for a photo-crosslinking experiment using a peptide containing D-Styrylalanine. Optimization of parameters such as UV wavelength, irradiation time, and protein concentrations will be necessary.

Materials

-

Peptide containing D-Styrylalanine (purified)

-

Target protein (purified)

-

Reaction buffer (e.g., PBS or HEPES buffer, pH 7.4)

-

UV lamp with a specific wavelength output (e.g., 365 nm or as determined by UV-Vis spectroscopy of D-Styrylalanine)

-

Quartz cuvettes or microplates

-

SDS-PAGE reagents and equipment

-

Mass spectrometer

Procedure

-

Sample Preparation: Prepare a solution containing the D-Styrylalanine-peptide and the target protein in the reaction buffer. Include a negative control sample without the target protein and another control sample that is not exposed to UV light.

-

UV Irradiation: Place the samples in a quartz cuvette or microplate and irradiate with UV light for a predetermined amount of time. The optimal irradiation time should be determined empirically by performing a time-course experiment.

-

Analysis of Crosslinking: Analyze the reaction products by SDS-PAGE. A successful crosslinking event will result in a new band with a higher molecular weight corresponding to the covalent complex of the peptide and the target protein.

-

Mass Spectrometry Analysis: To identify the site of crosslinking, the high-molecular-weight band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.[6][7]

Mass Spectrometry Analysis of Cross-Linked Peptides

The identification of cross-linked peptides from a complex mixture is a significant bioinformatic challenge. Specialized software is required to search the MS/MS data for pairs of peptides that are covalently linked. The fragmentation pattern of the cross-linked peptides will depend on the nature of the covalent bond formed by the styryl group. If the crosslink is a cyclobutane ring resulting from a [2+2] cycloaddition, it may exhibit characteristic fragmentation patterns under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Table 1: Comparison of Photo-Crosslinkers

| Feature | D-Styrylalanine (Proposed) | Diazirine | Aryl Azide |

| Reactive Intermediate | Excited Triplet State | Carbene | Nitrene |

| Reaction Mechanism | [2+2] or [2+4] Cycloaddition | C-H and X-H Insertion | C-H and X-H Insertion |

| Activation Wavelength | Likely >300 nm (to be determined) | ~350-370 nm[8][9] | ~265-275 nm or 300-460 nm[9] |

| Quantum Yield | Unknown | Generally low | Variable |

| Advantages | Potential for wavelength selectivity, D-amino acid stability | Small size, high reactivity | Well-established chemistry |

| Disadvantages | Mechanism not fully characterized, limited data available | Can be quenched by water, potential for rearrangements | Can be bulky, potential for side reactions |

Applications in Drug Discovery and Chemical Biology

The ability to covalently trap protein-protein interactions in their native state has profound implications for drug discovery and chemical biology.

-

Target Identification and Validation: D-Styrylalanine-containing probes can be used to identify the cellular targets of bioactive peptides or small molecules.

-

Mapping Interaction Interfaces: By incorporating D-Styrylalanine at various positions within a protein, it is possible to map the binding interface with its partner protein at amino acid resolution.

-

Stabilization of Protein Complexes: The covalent crosslinks formed by D-Styrylalanine can stabilize transient protein complexes, facilitating their purification and structural characterization by techniques such as cryo-electron microscopy.

Conclusion and Future Directions